molecular formula C7H3BrF3IO2 B13460892 2-Bromo-6-iodo-4-(trifluoromethoxy)phenol

2-Bromo-6-iodo-4-(trifluoromethoxy)phenol

Cat. No.: B13460892
M. Wt: 382.90 g/mol
InChI Key: LVPFXSKIFBCMMB-UHFFFAOYSA-N
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Description

2-Bromo-6-iodo-4-(trifluoromethoxy)phenol is a halogenated phenol derivative characterized by a trifluoromethoxy group at the para position (C4), bromine at the ortho position (C2), and iodine at the meta position (C6) on the aromatic ring. This compound’s unique substitution pattern imparts distinct physicochemical properties, such as high molecular weight (≈366.90 g/mol) and enhanced acidity due to electron-withdrawing effects from the trifluoromethoxy group. It is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its halogen substituents facilitate further functionalization via cross-coupling or nucleophilic substitution reactions .

Properties

Molecular Formula

C7H3BrF3IO2

Molecular Weight

382.90 g/mol

IUPAC Name

2-bromo-6-iodo-4-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3BrF3IO2/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2,13H

InChI Key

LVPFXSKIFBCMMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)I)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-iodo-4-(trifluoromethoxy)phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Iodination: The subsequent addition of an iodine atom.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Iodination often involves iodine and an oxidizing agent such as hydrogen peroxide. Trifluoromethoxylation can be carried out using trifluoromethanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Substitution Reactions

The bromine and iodine atoms undergo nucleophilic or electrophilic substitution under controlled conditions.

Key Reagents and Outcomes:

Target HalogenReagent/ConditionsProductYield (%)Reference
Bromine (C2)NaI/DMF, 80°C2-Iodo-6-iodo-4-(trifluoromethoxy)phenol65
Iodine (C6)KF/CuI, 120°C2-Bromo-6-fluoro-4-(trifluoromethoxy)phenol42
  • Bromine substitution proceeds via SN2 mechanisms in polar aprotic solvents (e.g., DMF), with iodide ions displacing Br⁻.

  • Iodine substitution requires harsher conditions (e.g., CuI catalysis) due to the stronger C–I bond .

Coupling Reactions

The iodine atom facilitates cross-coupling reactions, enabling biaryl synthesis.

Suzuki-Miyaura Coupling:

Boronic Acid PartnerCatalyst/ConditionsProductYield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, EtOH, 90°C4-(Trifluoromethoxy)-2-bromo-6-phenylphenol78
4-Methoxyphenylboronic acidPd(dba)₂, SPhos, THF, 70°C4-(Trifluoromethoxy)-2-bromo-6-(4-methoxyphenyl)phenol85
  • The trifluoromethoxy group enhances electrophilicity at C1 and C3, directing coupling to the iodine-bearing C6 position.

Oxidation and Reduction

The phenol group undergoes redox transformations:

Oxidation to Quinone:

Oxidizing AgentConditionsProductYield (%)
KMnO₄H₂SO₄, 0°C2-Bromo-6-iodo-4-(trifluoromethoxy)-1,4-benzoquinone55
CrO₃AcOH, 25°CSame as above48

Reduction to Hydroquinone:

Reducing AgentConditionsProductYield (%)
NaBH₄EtOH, 50°C2-Bromo-6-iodo-4-(trifluoromethoxy)hydroquinone60

Trifluoromethoxy Group Stability

The –OCF₃ group resists hydrolysis under acidic/basic conditions but decomposes at >200°C:

ConditionTemperature (°C)Degradation (%)
10% NaOH100<5
10% H₂SO₄100<5
Dry heat20098

Comparative Reactivity of Halogens

The iodine atom is more reactive than bromine in cross-coupling and substitution:

Reaction TypeRelative Reactivity (I vs. Br)
Suzuki Coupling15:1 (I preferred)
Nucleophilic Substitution8:1 (I preferred)

Scientific Research Applications

2-Bromo-6-iodo-4-(trifluoromethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodo-4-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-bromo-6-iodo-4-(trifluoromethoxy)phenol and analogous halogenated phenols:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
This compound C₇H₃BrF₃IO₂ 366.90 Br (C2), I (C6), OCF₃ (C4) High acidity, potential radioimaging agent
4-(Trifluoromethoxy)phenol C₇H₅F₃O₂ 178.10 OCF₃ (C4) bp 80°C (15 mmHg), density 1.375 g/cm³
2,6-Dibromo-4-(trifluoromethoxy)phenol C₇H₃Br₂F₃O₂ 365.91 Br (C2, C6), OCF₃ (C4) Lower solubility vs. iodo analogs
4-Bromo-2-iodo-6-(trifluoromethyl)phenol C₇H₃BrF₃IO 366.90 Br (C4), I (C2), CF₃ (C6) Steric hindrance limits reactivity
2-Bromo-6-chloro-4-(trifluoromethyl)phenol C₇H₃BrClF₃O 294.45 Br (C2), Cl (C6), CF₃ (C4) Agrochemical intermediate

Key Comparisons:

Electron-Withdrawing Effects: The trifluoromethoxy group (OCF₃) in the target compound enhances acidity (pKa ≈ 6–7) compared to non-halogenated phenols (pKa ≈10). This contrasts with trifluoromethyl (CF₃) substituents (e.g., in 4-bromo-2-iodo-6-(trifluoromethyl)phenol), which are less electron-withdrawing than OCF₃, resulting in slightly lower acidity .

Halogen Reactivity: Iodine at C6 in the target compound offers superior leaving-group ability in nucleophilic aromatic substitution compared to bromine or chlorine in analogs like 2,6-dibromo-4-(trifluoromethoxy)phenol. This makes the target compound more reactive in Suzuki-Miyaura cross-coupling reactions .

Steric and Molecular Weight Considerations: The iodine substituent increases molecular weight (366.90 g/mol) and steric bulk compared to chlorine (294.45 g/mol in 2-bromo-6-chloro-4-(trifluoromethyl)phenol). This can reduce solubility in polar solvents but improve lipid membrane permeability, a critical factor in drug design .

Thermal Stability: The dibromo analog (2,6-dibromo-4-(trifluoromethoxy)phenol) exhibits higher thermal stability (decomposition >200°C) than the target compound due to stronger C-Br bonds vs. C-I bonds, which are more prone to cleavage under heat .

Biological Activity

2-Bromo-6-iodo-4-(trifluoromethoxy)phenol is a halogenated phenolic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine, iodine, and trifluoromethoxy groups, suggests potential biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and interaction with biological targets.

The chemical formula for this compound is C7H3BrF3IO. The presence of halogen atoms often enhances the lipophilicity and bioactivity of organic compounds, making them suitable candidates for drug development.

Antimicrobial Activity

Halogenated phenolic compounds have been noted for their antimicrobial properties. Research indicates that compounds similar to this compound can inhibit various bacterial strains. A study on halogenated sulfonamides revealed that halogenation could enhance permeability and antimicrobial activity against resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
2-Nitroimidazooxazine derivativesMycobacterium tuberculosis40 nM (aerobic), 1.6 μM (anaerobic)
Halogenated sulfonamidesVarious pathogensEnhanced activity observed

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety and therapeutic index of new compounds. The cytotoxic effects of fluorinated phenols have been studied in various cancer cell lines. For instance, derivatives of phenolic compounds have shown promising results against breast cancer cell lines (MCF-7), indicating that structural modifications can lead to increased cytotoxicity .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
PA-824 (related compound)MCF-70.96
Other fluorinated phenolsVariousRange: 5.8 - >64

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Halogenated compounds can act as inhibitors for enzymes involved in bacterial metabolism or cancer progression.
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Protein-Ligand Interactions : Molecular docking studies indicate that the trifluoromethoxy group can enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions .

Case Studies

Several case studies highlight the effectiveness of fluorinated phenolic compounds in clinical settings:

  • Antitubercular Activity : Derivatives similar to this compound have shown significant activity against Mycobacterium tuberculosis, with modifications leading to improved efficacy .
  • Cancer Treatment : Investigations into anticancer ether lipids have demonstrated that structural modifications can yield potent agents against specific cancers, suggesting a pathway for developing new therapies based on this compound .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Bromo-6-iodo-4-(trifluoromethoxy)phenol, and how can reaction conditions be optimized for halogen introduction?

  • Methodological Answer :

  • Stepwise Halogenation : Introduce bromine and iodine sequentially. For bromination, use electrophilic aromatic substitution (EAS) with Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperature (0–25°C). For iodination, employ KI/NaNO₂ in acidic conditions or direct EAS with I₂/HNO₃.
  • Trifluoromethoxy Group Installation : The trifluoromethoxy group can be introduced via Ullmann coupling using CuI and 4-hydroxybromo/iodobenzene derivatives with trifluoromethylating agents (e.g., CF₃OTf).
  • Optimization : Monitor regioselectivity using steric/electronic directing effects. Protect the phenolic -OH group during halogenation to avoid side reactions. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
  • Key Reference : Bromination protocols for phenols (e.g., in situ bromination of 2-bromo-4-chlorophenol ).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and splitting patterns due to adjacent halogens. The trifluoromethoxy group deshields nearby protons.
  • ¹⁹F NMR : A singlet near δ -58 ppm confirms the -OCF₃ group.
  • IR Spectroscopy : O-H stretch (~3200 cm⁻¹), C-O-C (trifluoromethoxy, ~1250 cm⁻¹), and C-Br/C-I stretches (500–700 cm⁻¹).
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M]⁺ (calculated m/z ≈ 401.9). Isotopic patterns for Br/I aid identification.
  • Table : Expected Spectral Features
TechniqueKey Signals
¹H NMRδ 7.2 (d, J=8 Hz, H-3), δ 6.9 (s, H-5)
¹⁹F NMRδ -58 (s, CF₃)
IR3250 cm⁻¹ (O-H), 1250 cm⁻¹ (C-O-C)

Advanced Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular structure and intermolecular interactions of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation from a DCM/hexane mixture. Heavy atoms (Br, I) enhance X-ray absorption but require correction.
  • Data Collection : Collect high-resolution data (≤ 0.8 Å) using Mo-Kα radiation. Apply multi-scan absorption corrections.
  • Structure Solution : Use SHELXT for phase problem resolution via dual-space algorithms. Refine with SHELXL , incorporating anisotropic displacement parameters for Br/I .
  • Key Challenges : Heavy atom absorption and potential disorder. Mitigate using TWINABS for scaling and SHELXL ’s TWIN commands for twinned data .

Q. What strategies can resolve contradictions in crystallographic data when multiple halogen atoms are present?

  • Methodological Answer :

  • Disorder Handling : Model split positions for disordered halogens using PART commands in SHELXL .
  • Absorption Correction : Apply empirical corrections (e.g., SADABS) to address heavy atom effects .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and Mercury for hydrogen-bonding validation .
  • Example Workflow :

Index data with APEX3 .

Solve with SHELXT , refine with SHELXL .

Validate using R₁ (≤ 5%) and wR₂ (≤ 10%) metrics .

Q. How does the presence of bromine and iodine influence the compound’s reactivity in cross-coupling reactions, and what methodological adjustments are needed?

  • Methodological Answer :

  • Reactivity Hierarchy : Iodo groups undergo Suzuki-Miyaura coupling faster than bromo groups. Use Pd(PPh₃)₄ (1–5 mol%) in THF/H₂O with arylboronic acids.
  • Selective Coupling : Protect the iodo group (e.g., via silylation) to prioritize bromine reactivity.
  • Optimization : Monitor reaction progress via TLC (silica, UV detection). Post-coupling, deprotect using TBAF in THF.
  • Case Study : Similar bromophenols act as intermediates in C-C bond formation .

Q. What are the challenges in analyzing hydrogen bonding patterns in crystals of this compound, and how can graph set analysis (as per Etter’s formalism) be applied?

  • Methodological Answer :

  • Hydrogen Bond Identification : Use Mercury to locate O-H∙∙∙O/N interactions. The phenolic -OH is a strong donor.
  • Graph Set Analysis : Classify interactions using Etter’s notation (e.g., D for donor, A for acceptor). For example, a dimeric O-H∙∙∙O motif is labeled R₂²(8) .
  • Challenges : Steric hindrance from -OCF₃ and halogens may reduce H-bonding propensity. Counteract by co-crystallizing with H-bond acceptors (e.g., pyridine derivatives).

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